Selenium chloride cyanide

Description

Selenium chloride cyanide, a compound of significant interest in inorganic chemistry, is characterized by the presence of selenium, chlorine, and cyanide functional groups. Selenium cyanide (Se(CN)₂), for instance, is synthesized via the decomposition of silver selenocyanide with cyanogen iodide or by reacting silver cyanide with selenium bromide in carbon disulfide. It crystallizes as a brick-red powder, is highly water-soluble, and exhibits explosive decomposition at 130°C . Its applications may span synthetic chemistry, particularly in organoselenium compound synthesis, though safety protocols for handling cyanide-containing compounds (e.g., spill kits, decontamination measures) are critical due to inherent toxicity .

Properties

CAS No. |

80039-76-5 |

|---|---|

Molecular Formula |

CClNSe |

Molecular Weight |

140.44 g/mol |

IUPAC Name |

chloro selenocyanate |

InChI |

InChI=1S/CClNSe/c2-4-1-3 |

InChI Key |

ZFELZZXATYXRGE-UHFFFAOYSA-N |

Canonical SMILES |

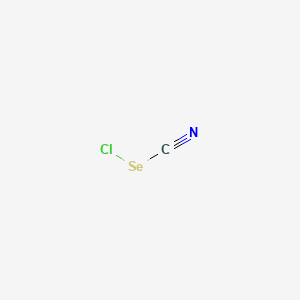

C(#N)[Se]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenium chloride cyanide can be synthesized through various methods. One common approach involves the reaction of selenium tetrachloride with hydrogen cyanide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where selenium tetrachloride and hydrogen cyanide are combined under carefully monitored conditions. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Selenium chloride cyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.

Reduction: Reduction reactions can convert this compound to elemental selenium and other reduced forms.

Substitution: The chlorine and cyanide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium cyanide or potassium chloride.

Major Products Formed:

Oxidation: Selenium dioxide, chlorine gas, and hydrogen cyanide.

Reduction: Elemental selenium, hydrogen chloride, and hydrogen cyanide.

Substitution: Various selenium-containing compounds depending on the substituents used.

Scientific Research Applications

Cancer Treatment

Recent studies have indicated that selenium compounds, including selenium chloride cyanide, may have anti-cancer properties. A notable patent describes a selenium cyanide compound's application in preventing or treating cancer by enhancing anti-tumor efficacy and limiting the spread of cancer cells to other organs .

Case Study : In a study involving the treatment of hepatocarcinoma (HepG2) cells, researchers found that selenium compounds exhibited cytotoxic effects, indicating their potential as therapeutic agents against certain types of cancer .

| Study | Compound Used | Cell Line | Effect Observed |

|---|---|---|---|

| Estevez et al. | Chitosan-modified Selenium Nanoparticles | HepG2 | Significant cytotoxicity |

| Patent CN110003142A | Selenium Cyanide Compound | Various cancer cell lines | Inhibition of tumor spread |

Antimicrobial Activity

Selenium compounds have also demonstrated antimicrobial properties. Research has shown that selenium nanoparticles synthesized from Bacillus licheniformis exhibit effective antibacterial activity against pathogens such as Mycobacterium tuberculosis. This suggests that this compound could be explored for developing new antimicrobial agents .

Glass Production

Selenium compounds are widely used in the glass industry to impart color. This compound can potentially be utilized in glassmaking processes to achieve specific color effects while also serving as a semiconductor material .

Electronics

Selenium is known for its photoconductive properties, making it valuable in electronic applications such as photocells and solar cells. This compound may contribute to advancements in these technologies due to its unique chemical characteristics .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity. Cyanides are known for their high toxicity levels, impacting human health when exposure occurs. Studies have highlighted the need for careful handling and risk assessment when working with compounds containing cyanide .

Mechanism of Action

The mechanism of action of selenium chloride cyanide involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound can interact with proteins and enzymes, affecting their function. It is incorporated into selenoproteins, which play crucial roles in cellular processes.

Pathways Involved: The compound can influence oxidative stress pathways, modulate immune responses, and affect cellular signaling pathways. .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of selenium chloride cyanide, a comparative analysis with structurally related selenium and cyanide-containing compounds is provided below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound | Formula | Structural Features | Reactivity & Applications | Key Differences |

|---|---|---|---|---|

| This compound | Inferred: SeCl(CN) | Combines Se-Cl and Se-CN bonds | High electrophilicity; potential use in organoselenium synthesis | Unique hybrid of halide and cyanide groups |

| Selenium dichloride | Se₂Cl₂ | Two Se atoms bridged by Cl⁻ ligands | Precursor for organoselenium pharmaceuticals; reacts with alkenes | Lacks cyanide functionality; less complex |

| Selenium cyanide | Se(CN)₂ | Se bonded to two cyanide groups | Explosive decomposition at 130°C; water-soluble | No chlorine substituents |

| 3-Bromo-4-cyanobenzenesulfonyl chloride | C₇H₃BrClNO₂S | Sulfonyl chloride with Br and CN substituents | Enhanced reactivity for selective substitutions | Aromatic system distinct from selenium compounds |

| Methanesulfonyl cyanide | CH₃SO₂CN | Sulfonyl group bonded to cyanide | Versatile in sulfonyl derivative synthesis | Organic backbone vs. selenium-based core |

Key Findings:

Structural Complexity : this compound’s combination of Cl⁻ and CN⁻ groups distinguishes it from simpler selenium halides (e.g., Se₂Cl₂) and cyanides (e.g., Se(CN)₂). This hybrid structure may enable dual reactivity pathways, such as nucleophilic substitution at the cyanide site and electrophilic interactions via selenium-chlorine bonds .

Thermal Stability: Unlike selenium cyanide, which decomposes explosively at 130°C, this compound’s stability remains unquantified in the evidence.

Synthetic Utility: Selenium dichloride (Se₂Cl₂) is widely used in pharmaceutical synthesis, while this compound’s applications may focus on niche reactions requiring simultaneous halide and cyanide participation. For example, 3-bromo-4-cyanobenzenesulfonyl chloride’s reactivity in selective substitutions highlights the value of mixed functional groups .

Toxicity Profile : All cyanide-containing compounds require stringent safety measures. This compound likely demands protocols similar to cyanide spill management (e.g., pH 10 buffer decontamination, cyanide-resistant PPE), as outlined in cyanide safety guidelines .

Biological Activity

Selenium chloride cyanide (CClNSe) is a compound that has garnered attention due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for human health and environmental safety.

This compound is a selenium-containing compound that combines selenium with chloride and cyanide ions. Its structure allows it to interact with biological systems in complex ways, particularly through the release of cyanide, which is known for its potent toxicity.

- Cyanide Release : One of the primary biological activities of this compound is the release of cyanide ions in biological environments. Research indicates that selenocyanate can decompose into cyanide under certain conditions, particularly in the presence of ferric ions or oxidative agents. This process has been documented in various biological fluids, where the conversion leads to increased levels of cyanide .

- Impact on Cellular Respiration : Cyanide exerts its toxic effects primarily by inhibiting mitochondrial cytochrome c oxidase (Complex IV), a crucial enzyme in the electron transport chain. This inhibition disrupts aerobic respiration, leading to cellular hypoxia and potential cell death. Interestingly, at lower concentrations, cyanide may paradoxically stimulate cellular respiration and proliferation .

- Selenium's Role : Selenium itself plays a dual role in biological systems. While it can be toxic at high concentrations, it is also an essential trace element that contributes to antioxidant defense mechanisms and thyroid hormone metabolism. The presence of selenium in compounds like this compound complicates its biological activity, as it may modulate the effects of released cyanide .

Toxicity Profile

The toxicity of this compound is significant due to the combined effects of selenium and cyanide:

- Acute Toxicity : Exposure to high levels of this compound can lead to acute symptoms such as respiratory distress, cardiovascular effects, and neurological impairment due to rapid cyanide poisoning.

- Chronic Toxicity : Long-term exposure to lower concentrations may result in selenium accumulation in tissues, leading to selenosis—a condition characterized by symptoms such as hair loss, gastrointestinal disturbances, and neurological issues .

Table 1: Toxicity Thresholds for Selenium Compounds

| Compound | Acute Toxicity Threshold (mg/kg) | Chronic Toxicity Effects |

|---|---|---|

| This compound | 0.5 - 5 | Selenosis, respiratory issues |

| Sodium Selenite | 5 - 10 | Hair loss, gastrointestinal distress |

| Selenocyanate | 0.1 - 1 | Neurological impairment |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Blood Samples : A study demonstrated that when blood samples were spiked with selenocyanate, there was a significant increase in detectable cyanide levels. This finding highlights the potential for selenocyanate to convert into toxic forms within biological systems .

- Cell Culture Experiments : In vitro experiments using mammalian cell lines have shown that exposure to low concentrations of cyanide can enhance cell proliferation by stimulating mitochondrial activity. However, higher concentrations lead to cytotoxic effects, illustrating a biphasic response .

- Environmental Impact Studies : Research has indicated that selenium compounds can bioaccumulate in aquatic organisms, raising concerns about environmental toxicity and food chain implications. The interaction between selenium compounds and other environmental toxins further complicates risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.